2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common method includes the esterification of phenylalanine with furan-2-ylcarbonyl chloride, followed by the introduction of the 2-(4-methylphenyl)-2-oxoethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of anhydrous solvents, catalysts such as aluminum chloride, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are used to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine in the presence of a Lewis
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C23H21NO5/c1-16-9-11-18(12-10-16)20(25)15-29-23(27)19(14-17-6-3-2-4-7-17)24-22(26)21-8-5-13-28-21/h2-13,19H,14-15H2,1H3,(H,24,26) |
InChI Key |
CFJNTCZDXZRHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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